exo-2-Norbornyl formate
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Overview
Description
exo-2-Norbornyl formate: is an organic compound with the molecular formula C8H12O2 . It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of a formate ester group. This compound is known for its participation in various chemical transformations and has applications in synthetic organic chemistry.
Mechanism of Action
Target of Action
Exo-2-Norbornyl formate is a chemical compound that primarily targets ruthenium catalysts . Ruthenium catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They play a crucial role in various chemical transformations, particularly in the field of organic synthesis.
Mode of Action
The interaction of this compound with its target, the ruthenium catalyst, results in novel transformations of alkyl formates . This interaction is facilitated by the unique structure of the this compound, which allows it to participate in these transformations.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transformation of alkyl formates . Alkyl formates are organic compounds that are often used in the production of various pharmaceuticals and agrochemicals. The transformation of these compounds, catalyzed by ruthenium and involving this compound, can lead to the production of novel compounds with potential applications in various fields.
Pharmacokinetics
Given its chemical structure and its primary use in chemical reactions, it is likely that its bioavailability is influenced by factors such as its physical state, purity, and the conditions under which it is stored and used .
Result of Action
The primary result of the action of this compound is the transformation of alkyl formates . This transformation can lead to the production of novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable catalyst (such as ruthenium), the physical state of the compound, and the conditions under which it is stored and used . For example, it is recommended that this compound be stored at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of exo-2-Norbornyl formate typically involves the reaction of norbornene with formic acid. The process is carried out under reflux conditions for several hours. The reaction mixture is then subjected to distillation to remove excess formic acid and isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the use of formic acid and norbornene, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-norbornanone using chromic acid in acetone.
Hydrolysis: The compound can be hydrolyzed to yield exo-norborneol.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetone is commonly used for the oxidation of this compound.
Hydrolysis: Aqueous ethanolic potassium hydroxide is used for the hydrolysis reaction.
Major Products Formed:
Oxidation: 2-Norbornanone.
Hydrolysis: exo-Norborneol.
Scientific Research Applications
Chemistry: exo-2-Norbornyl formate is used in synthetic organic chemistry for the preparation of various norbornane derivatives. It participates in ruthenium-catalyzed transformations of alkyl formates .
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the synthesis of other chemicals and materials. Its role in catalyzed transformations highlights its importance in industrial chemistry .
Comparison with Similar Compounds
2-Norbornyl cation: A carbonium ionic derivative of norbornane.
exo-Norborneol: An alcohol derivative of norbornane.
Uniqueness: exo-2-Norbornyl formate is unique due to its formate ester group, which imparts distinct reactivity compared to other norbornane derivatives. Its ability to participate in specific catalytic transformations sets it apart from similar compounds .
Properties
CAS No. |
41498-71-9 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
SGXIEZNAOCVSKO-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2OC=O |
SMILES |
C1CC2CC1CC2OC=O |
Canonical SMILES |
C1CC2CC1CC2OC=O |
90199-27-2 41498-71-9 |
|
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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